Bienvenue dans la boutique en ligne BenchChem!

cyclohexyldiamine-guanosine platinum IV

Reduction potential Pt(IV) prodrug activation guanosine monophosphate reactivity

Cyclohexyldiamine-guanosine platinum(IV) (CAS 118711-94-7), also known as dach-g-pt or platinum(IV) cyclohexyldiamine-guanosine chlorate, is a platinum(IV) coordination complex classified as an organoplatinum compound and a guanosine nucleoside analog. First reported in 1988, the compound was identified as the unexpected reduction product when the anticancer Pt(IV) prodrug Pt(IV)(dach)Cl₄ (tetraplatin/ormaplatin) was reacted with guanosine—yielding a square-planar Pt(II) bis-guanosine species.

Molecular Formula C19H15ClN2O4
Molecular Weight 0
CAS No. 118711-94-7
Cat. No. B1166580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclohexyldiamine-guanosine platinum IV
CAS118711-94-7
Synonymscyclohexyldiamine-guanosine platinum IV
Molecular FormulaC19H15ClN2O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyldiamine-Guanosine Platinum(IV) (CAS 118711-94-7) – A Structurally Defined Pt(IV) Nucleoside Adduct for Redox Mechanism and Prodrug Research


Cyclohexyldiamine-guanosine platinum(IV) (CAS 118711-94-7), also known as dach-g-pt or platinum(IV) cyclohexyldiamine-guanosine chlorate, is a platinum(IV) coordination complex classified as an organoplatinum compound and a guanosine nucleoside analog [1]. First reported in 1988, the compound was identified as the unexpected reduction product when the anticancer Pt(IV) prodrug Pt(IV)(dach)Cl₄ (tetraplatin/ormaplatin) was reacted with guanosine—yielding a square-planar Pt(II) bis-guanosine species [2]. This compound serves as a structurally authenticated model for understanding Pt–DNA adduct formation, redox activation, and nucleobase oxidation chemistry relevant to Pt(IV) anticancer prodrug design.

Why In-Class Pt(IV) Prodrugs Cannot Substitute for Cyclohexyldiamine-Guanosine Platinum(IV) (CAS 118711-94-7) in Redox Chemistry and DNA-Adduct Studies


Generic or in-class Pt(IV) complexes cannot replace this compound for targeted applications because it represents a structurally characterized, nucleoside-ligated Pt(II) species that arises specifically from the redox reaction pathway of Pt(IV)(dach)Cl₄ with guanosine [1]. Unlike simple Pt(IV) prodrugs such as tetraplatin, iproplatin, or satraplatin—which are studied as intact octahedral precursors—this compound is the reduced bis-guanosine adduct itself, making it essential for studies where the exact Pt(II)–guanosine coordination geometry, stoichiometric oxidation products, or downstream biological effects of the DACH carrier ligand must be isolated and interrogated [2].

Quantitative Differentiation of Cyclohexyldiamine-Guanosine Platinum(IV) (CAS 118711-94-7) Versus In-Class Pt(IV) Complexes: Evidence for Scientific Selection


Cathodic Reduction Potential and 5′-GMP Reactivity: Pt(IV)(dach)Cl₄ vs. Pt(IV)(en)Cl₄ and Iproplatin

The Pt(IV)(dach)Cl₄ core—from which the target bis-guanosine adduct is derived—exhibits a cathodic reduction potential of −90 mV, substantially more positive than Pt(IV)(en)Cl₄ (−160 mV), Pt(IV)(en)(OCOCH₃)₂Cl₂ (−546 mV), and Pt(IV)(ipa)₂(OH)₂Cl₂ (−730 mV; iproplatin) [1]. ¹H NMR monitoring of 5′-GMP reactivity (H8 peak shift from 8.2 ppm free to 8.6 ppm Pt(II)-bound, with an additional Pt(IV)-intermediate peak at 9.2 ppm) demonstrated reactivity directly tracking this reduction potential order: Pt(IV)(dach)Cl₄ ≫ Pt(IV)(en)Cl₄ > Pt(IV)(en)(OCOCH₃)₂Cl₂ > Pt(IV)(ipa)₂(OH)₂Cl₂ [1].

Reduction potential Pt(IV) prodrug activation guanosine monophosphate reactivity tetraplatin

Stoichiometric Oxidation of Guanosine Derivatives to 8-Oxo-G Products: Pt(IV)(dach)Cl₄ vs. Pt(II)(dach)Cl₂

Pt(IV)(dach)Cl₄—the parent complex of the target bis-guanosine adduct—stoichiometrically oxidizes 5′-dGMP to 8-oxo-5′-dGMP and 3′-dGMP to cyclic (5′-O-C8)-3′-dGMP, with Pt(II)(dach)Cl₂ unable to perform this oxidation [1][2]. The reaction is proposed to proceed via Pt(IV) binding to guanine N7, followed by nucleophilic attack of the 5′-phosphate or 5′-hydroxyl oxygen at C8, and an inner-sphere two-electron transfer yielding the oxidized guanine product and Pt(II)(dach)Cl₂ [2]. In DNA-level experiments, reaction mixtures of Pt(IV)(dach)Cl₄ with monomeric and oligomeric DNA contain 8-oxoguanine, which is absent in Pt(II)(dach)Cl₂ reactions [3].

DNA oxidation 8-oxoguanine Pt(IV) redox chemistry oxidative DNA damage guanine oxidation

Cytotoxicity Superiority in Sensitive and Cisplatin-Resistant Leukemia Cells: Pt(IV)(dach)Cl₄ vs. Pt(II)(dach)Cl₂

Pt(IV)(dach)Cl₄ (the precursor to the target compound) shows much higher cytotoxicity than its corresponding Pt(II) analog Pt(II)(dach)Cl₂ on both cisplatin-sensitive L1210/0 and cisplatin-resistant L1210/10 murine leukemia cell lines [1]. Yamashita et al. (1993) further confirmed that Pt(IV)Cl₄(1R,2R-dach) exhibits high cytotoxicity comparable to clinically active Pt(II) compounds such as Pt(II)Cl₂(1R,2R-dach), Pt(II)(oxalato)(1R,2R-dach), and Pt(II)(malonato)(1R,2R-dach), with similar cellular uptake levels after short incubation times [2].

Cytotoxicity cisplatin resistance L1210 leukemia Pt(IV) vs. Pt(II) tetraplatin

First Crystal Structures of Pt(dach) Bis-Guanosine Adducts: Conformational Differentiation from Pt(II) Counterparts

Single-crystal X-ray diffraction revealed the structures of [Pt(dach)(guanosine)₂]²⁺ and [Pt(dach)(9-methylguanine)₂]²⁺, which unexpectedly corresponded to reduced Pt(II) species from the original Pt(IV) starting material [1]. In a related study, octahedral Pt(IV) complexes [Pt(IV)(dach)(9-methylguanine)₂X₂]²⁺ (X = Cl, OH) were also crystallized, demonstrating that two purine bases can be accommodated in cis configuration around a Pt(IV) center, with guanine ring orientations very different from their corresponding Pt(II) counterparts [2].

X-ray crystallography Pt-DNA adduct structure guanine ring orientation DACH carrier ligand octahedral Pt(IV)

Reduction Rate and Biotransformation Kinetics: Pt(IV)(dach)Cl₄ vs. Pt(II)(dach)Cl₂ and Pt(en)Cl₄ in Biological Media

The Pt(IV)(dach)Cl₄ core (tetraplatin) is rapidly reduced in complete RPMI 1640 tissue culture medium to Pt(II)Cl₂(dach) with a half-life of 5–15 minutes, depending on protein sulfhydryl concentration [1]. This reduction rate is significantly faster than Pt(IV)(en)Cl₄ and correlates with cytotoxicity: reduction rate and cytotoxicity increase in the order Pt(en)(OH)₂Cl₂ < Pt(ipa)(OH)₂Cl₂, Pt(en)(OCOCH₃)₂Cl₂ < Pt(en)Cl₄ < Pt(dach)Cl₄ [2]. The reduction is Pt(II)-catalyzed and pH-dependent, with higher pH accelerating the electron transfer [3].

Biotransformation reduction kinetics tissue culture medium RPMI 1640 tetraplatin stability

Platinum(II)-Assisted Pt(IV) Substitution: Autocatalytic Activation Unique to the DACH-Pt(IV) System

The addition of a small amount of cis-[Pt(II)(NH₃)₂Cl₂] significantly shortened the slow formation time of the Pt(IV)-5′-GMP intermediate during the reaction of Pt(IV)(dach)Cl₄ with 5′-GMP, demonstrating a Pt(II)-assisted substitution mechanism [1]. This autocatalytic pathway—where the Pt(II) product of reduction accelerates further Pt(IV) substitution—is specifically characterized for the DACH-Pt(IV) system. The reaction requires a nucleophilic group at the 5′ position of guanosine; guanosine derivatives lacking this group (cGMP, 9-methylxanthine, 5′-d[TTGTT]-3′, 5′-d[TTTTG]-3′) bind to Pt(IV) at N7 but do not undergo subsequent electron transfer [2].

Autocatalysis Pt(II)-assisted substitution redox mechanism 5′-GMP oxidation inner-sphere electron transfer

Procurement-Ready Application Scenarios for Cyclohexyldiamine-Guanosine Platinum(IV) (CAS 118711-94-7)


Pt(IV) Prodrug Redox Mechanism and Activation Kinetics Research

Researchers studying Pt(IV) anticancer prodrugs require well-characterized model systems to quantify reduction potentials, electron transfer rates, and substitution kinetics. This compound, as the reduced bis-guanosine adduct of Pt(IV)(dach)Cl₄, provides a structurally authenticated endpoint for tracking the redox activation pathway. The cathodic reduction potential of −90 mV for the DACH-Pt(IV) core [1] and its documented Pt(II)-assisted autocatalytic substitution mechanism [1] make it a benchmark standard for comparing activation kinetics across Pt(IV) drug candidates.

DNA Oxidation and 8-Oxoguanine Biomarker Development

The Pt(IV)(dach)Cl₄ core stoichiometrically oxidizes guanosine derivatives to 8-oxo products [2], generating oxidative DNA damage that is mechanistically distinct from simple Pt(II) cross-links [3]. This unique property positions the compound as a valuable positive control for developing 8-oxoguanine-based biomarkers of Pt(IV) drug activity and for studying DNA repair pathway activation (BER, NER) in response to platinum-induced oxidative lesions.

Cisplatin-Resistant Cancer Cell Line Pharmacology Studies

The documented cytotoxicity superiority of Pt(IV)(dach)Cl₄ over its Pt(II) analog in both cisplatin-sensitive (L1210/0) and cisplatin-resistant (L1210/10) leukemia cells [3] makes the target compound and its precursor core valuable for resistance-focused pharmacology. Procurement for structure-activity relationship (SAR) studies around the DACH-Pt(IV) scaffold can directly support the rational design of next-generation agents that overcome cisplatin resistance.

X-Ray Crystallographic Reference Standard for Pt–Nucleoside Adducts

As one of the first crystal structures of a Pt(dach) complex with a nucleobase or nucleoside [4], this compound provides atomic-resolution reference data for computational modeling, molecular docking, and DNA-adduct structural biology. Laboratories developing Pt-based therapeutics or studying translesion DNA synthesis past Pt–DNA adducts can use this compound as a crystallographically validated structural benchmark.

Quote Request

Request a Quote for cyclohexyldiamine-guanosine platinum IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.